

An In-depth Technical Guide to Methyl Piperazine-1-carboxylate

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Compound of Interest

Compound Name: Methyl piperazine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl piperazine-1-carboxylate**, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Data

Methyl piperazine-1-carboxylate is a heterocyclic compound frequently utilized as a versatile intermediate in the synthesis of complex organic molecules. Its chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	144.17 g/mol	[1]
CAS Number	50606-31-0	[1]
Appearance	Colorless to pale yellow liquid or solid	
Boiling Point	112-116 °C at 7 Torr	
Density	1.099 g/cm ³ (predicted)	

Synthesis of Methyl Piperazine-1-carboxylate: An Experimental Protocol

The synthesis of **methyl piperazine-1-carboxylate** can be achieved through the reaction of piperazine with a suitable methylating agent. The following protocol is a representative method based on established chemical principles for the mono-N-alkoxycarbonylation of piperazines.

Objective: To synthesize **methyl piperazine-1-carboxylate** from piperazine.

Materials:

- Piperazine
- Methyl chloroformate
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, sodium carbonate)
- Deionized water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and stirring apparatus

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine in the chosen anhydrous solvent. Cool the mixture to 0°C in an ice bath.
- **Addition of Base:** Add the base to the piperazine solution. The base will act as a scavenger for the hydrochloric acid generated during the reaction.

- Addition of Methyl Chloroformate: Slowly add a solution of methyl chloroformate in the anhydrous solvent to the stirred piperazine solution via the dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
- Work-up:
 - Quench the reaction by adding deionized water.
 - Separate the organic layer.
 - Wash the organic layer sequentially with deionized water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude **methyl piperazine-1-carboxylate** can be further purified by vacuum distillation or column chromatography.

Safety Precautions: Methyl chloroformate is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Piperazine derivatives are integral to many targeted cancer therapies.

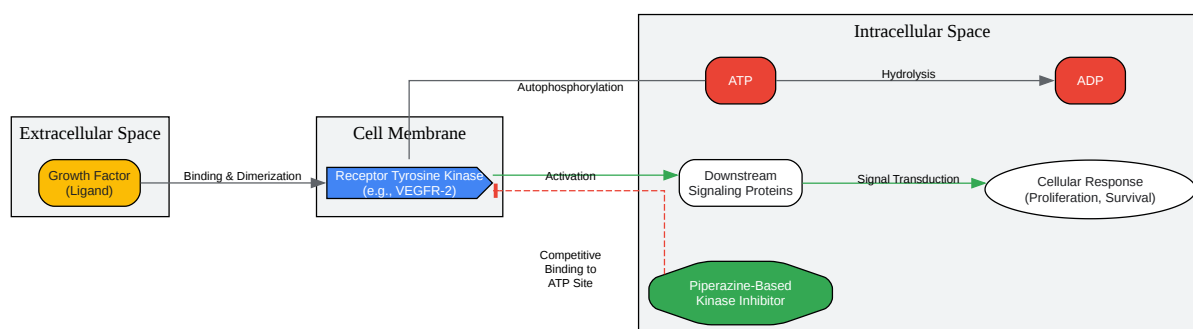
The general mechanism of action for a piperazine-containing kinase inhibitor involves the piperazine ring serving as a key pharmacophoric element that can interact with the kinase

active site or act as a linker to orient other functional groups for optimal binding. This often leads to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

For instance, piperazine-chalcone hybrids have been designed and synthesized as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.[2] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply.

Similarly, piperazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

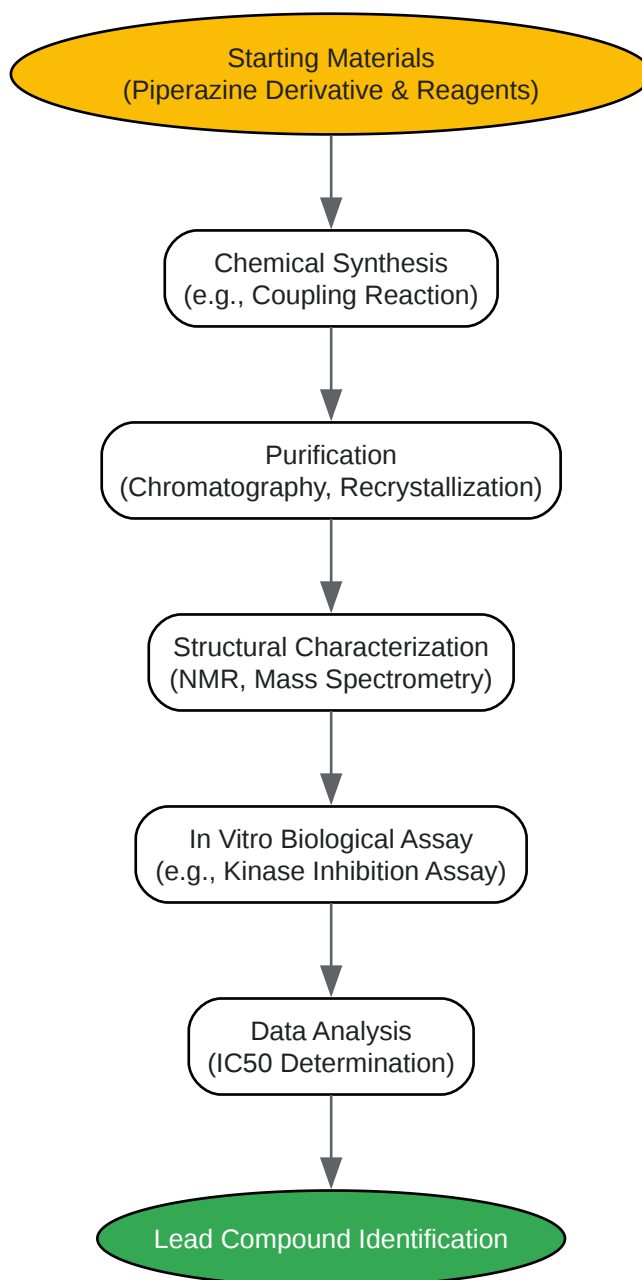
Below is a generalized diagram illustrating the role of a piperazine-based inhibitor in a kinase signaling pathway.



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Caption: Inhibition of a kinase signaling pathway by a piperazine-based inhibitor.

The following diagram illustrates a general experimental workflow for the synthesis and initial biological evaluation of a novel piperazine-based compound.



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Caption: General experimental workflow for synthesis and evaluation.

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